
3-Bromo-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(1,3-thiazol-2-yl)benzamide: is a heterocyclic organic compound that features a thiazole ring attached to a benzamide moiety with a bromine atom at the third position of the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The brominated benzamide is then coupled with the thiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-(1,3-thiazol-2-yl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzamides: Products where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Thiazoles: Products with altered oxidation states of the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Antimicrobial Agents: Investigated for their potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibitors: Studied as inhibitors of specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored for their potential as lead compounds in the development of new pharmaceuticals, particularly for their anti-inflammatory and anticancer activities.
Industry:
Dye Synthesis: Utilized in the synthesis of dyes and pigments due to their chromophoric properties.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 3-Chloro-N-(1,3-thiazol-2-yl)benzamide
Comparison:
- Position of Halogen: The position of the halogen atom (bromine or chlorine) on the benzene ring can significantly influence the compound’s reactivity and biological activity.
- Electronic Effects: The presence of different halogens (bromine vs. chlorine) can affect the electronic properties of the compound, potentially altering its interaction with molecular targets.
- Biological Activity: Variations in the halogen position and type can lead to differences in antimicrobial, anticancer, and other biological activities.
Propiedades
IUPAC Name |
3-bromo-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCKOLABKUXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
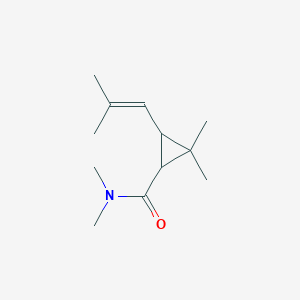
![4-Methyl-3-[(4-methylphenyl)sulfonyl]-1,7-octadien-4-ol](/img/structure/B420314.png)
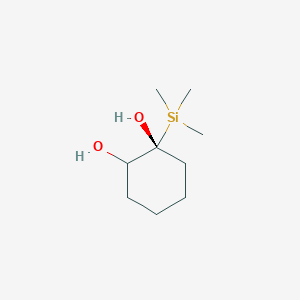
![O-[2-(benzylsulfanyl)-1-(4-bromophenyl)vinyl] 4-morpholinecarbothioate](/img/structure/B420317.png)
![5-Iodo-6-[(4-methylphenyl)sulfonyl]-1-cyclooctene](/img/structure/B420318.png)

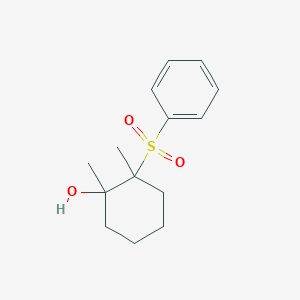
![1-[(4-Tert-butyl-1-cyclohexen-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B420323.png)
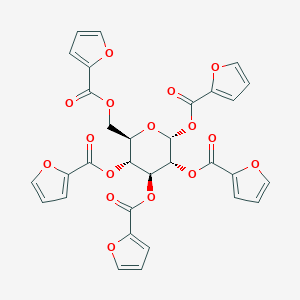
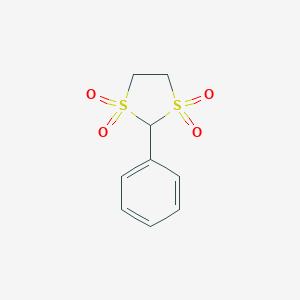
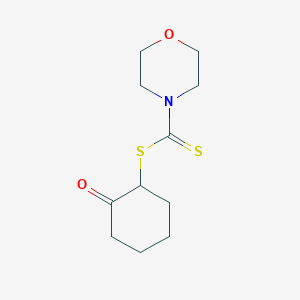
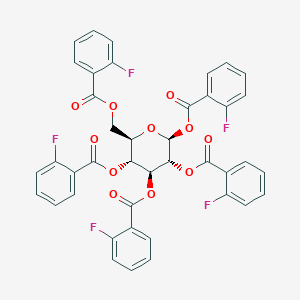
![1-(4'-Methoxy[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B420332.png)

